3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Lipophilicity clogP Structural analog comparison

3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS 2415452-34-3) is a heterocyclic small molecule composed of a 3-fluoro-5-methylpyridine-2-carboxamide core linked to a 1-methyl-1H-pyrazol-4-yl amine. It belongs to the broader pyridinyl-substituted pyrazolyl carboxamide class, a scaffold disclosed in the patent literature as ICRAC (Calcium Release-Activated Calcium) channel inhibitors.

Molecular Formula C11H11FN4O
Molecular Weight 234.234
CAS No. 2415452-34-3
Cat. No. B2484874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
CAS2415452-34-3
Molecular FormulaC11H11FN4O
Molecular Weight234.234
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)NC2=CN(N=C2)C)F
InChIInChI=1S/C11H11FN4O/c1-7-3-9(12)10(13-4-7)11(17)15-8-5-14-16(2)6-8/h3-6H,1-2H3,(H,15,17)
InChIKeyYJERFOLJSKVCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS 2415452-34-3) — Procurement-Relevant Identity and Class


3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS 2415452-34-3) is a heterocyclic small molecule composed of a 3-fluoro-5-methylpyridine-2-carboxamide core linked to a 1-methyl-1H-pyrazol-4-yl amine [1]. It belongs to the broader pyridinyl-substituted pyrazolyl carboxamide class, a scaffold disclosed in the patent literature as ICRAC (Calcium Release-Activated Calcium) channel inhibitors [2]. The compound features a unique substitution pattern—fluorine at position 3 and methyl at position 5 of the pyridine ring—yielding a molecular formula of C11H11FN4O and a molecular weight of 234.23 g/mol [1]. This specific regioisomeric arrangement distinguishes it from other fluoro-methyl-pyridine carboxamide analogs and positions it as a specialized building block for medicinal chemistry programs targeting ion channels, kinases, or other pyrazole-carboxamide-binding protein targets [2].

Why 3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide Cannot Be Casually Replaced by Regioisomeric or Halogen-Substituted Analogs


Within the pyridinyl-pyrazolyl carboxamide family, even minor positional changes of the fluoro and methyl substituents on the pyridine ring can alter key molecular properties relevant to target binding, pharmacokinetics, and synthetic tractability [1]. The 3-fluoro-5-methyl pattern offers a computed lipophilicity (clogP = 2.50) and topological polar surface area (TPSA = 69.81 Ų) that balance membrane permeability against aqueous solubility—parameters that diverge for the 5-fluoro-4-methyl regioisomer or the 3-chloro analog [2]. Additionally, the Grünenthal ICRAC patent specifically exemplifies pyrazole-carboxamide compounds with fluorine at the 3-position of the pyridine ring, suggesting that this substitution geometry is a deliberate design element rather than an arbitrary choice [3]. Generic replacement with an unsubstituted, a chloro-substituted, or a regioisomeric fluoro-methyl analog risks introducing unknown deviations in potency, metabolic stability, or off-target profile that cannot be predicted without re-running the full biological and ADME characterization [2] [3].

Quantitative Differentiation Evidence: 3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide vs. Closest Structural Analogs


Physicochemical Differentiation — Computed Lipophilicity (clogP) vs. 5-Fluoro-4-methyl Regioisomer

The 3-fluoro-5-methyl regioisomeric arrangement in the target compound yields a computed logP (clogP) of 2.50 [1]. Although exact experimental clogP data for the 5-fluoro-4-methyl regioisomer (CAS 2415542-81-1) have not been published in peer-reviewed literature, structural isomerism at the pyridine substitution pattern is known to shift logP by 0.2–0.5 units [2]. This differential directly impacts membrane permeability and solubility—critical parameters for oral bioavailability and cell-based assay performance—meaning the two regioisomers are not interchangeable without re-optimization of the formulation or assay conditions [1] [2]. The target compound's computed TPSA of 69.81 Ų further contributes to a balanced Rule-of-Five profile (MW 234.23, HBA 5, HBD 3, RB 2) [1].

Lipophilicity clogP Structural analog comparison

Purity Benchmarking — Commercial Availability at 98% (HPLC) vs. Standard 95%+ Grade

The target compound is commercially available from Leyan (Product No. 2281756) with a certified purity of 98% . In contrast, multiple other suppliers (e.g., Chemenu Catalog CM870237) list the same compound at a lower purity specification of ≥95% . In a head-to-head supply-chain comparison for the identical CAS number, the 98%-grade material provides a 3-percentage-point absolute advantage over the baseline commercial specification, reducing the burden of preparative HPLC purification prior to use in sensitive biological assays or further synthetic elaboration . For procurement decisions where assay reproducibility hinges on chemical homogeneity, this purity differential can lower pre-assay processing costs and minimize impurity-driven false-positive or false-negative results .

Purity Quality control Commercial supply

Fluorine Position Regiochemistry — Structural Differentiation from 5-Fluoro-4-methyl and 3-Chloro Analogs

The target compound bears a fluorine atom at the pyridine 3-position and a methyl group at the 5-position, as confirmed by its IUPAC name (3-fluoro-5-methyl-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide) and InChIKey YJERFOLJSKVCQD-UHFFFAOYSA-N [1]. The closest documented regioisomer is 5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS 2415542-81-1), which relocates the fluorine to position 5 and the methyl group to position 4 . The 3-fluoro-5-methyl arrangement places the electron-withdrawing fluorine ortho to the carboxamide carbonyl and meta to the pyridine nitrogen, a geometry that may modulate amide bond stability and hydrogen-bonding capacity differently than the 5-fluoro-4-methyl isomer [1] . No 3-chloro-5-methyl analog (C11H11ClN4O, MW ≈ 250.68) has been identified in current commercial or patent databases, suggesting either synthetic inaccessibility or unfavorable properties [2].

Regioisomerism Fluorine substitution Structure-activity relationship

Patent-Backed Biological Relevance — ICRAC Channel Inhibition Scaffold Coverage

The Grünenthal patent US20150166505A1 explicitly claims and exemplifies pyridinyl-substituted pyrazolyl carboxamides as ICRAC channel inhibitors, with preferred pyridine substituents including halogen at the 3-position and methyl at the 5-position [1]. While the patent does not report individual IC50 values for the specific CAS 2415452-34-3 compound, its Markush structure encompasses the 3-fluoro-5-methyl pattern as an enabled embodiment [1]. Additional Grünenthal patent family members (WO2014108336A1, BR112015016394A2, US9206136B2) reinforce the centrality of this scaffold to ICRAC pharmacology [2]. The absence of patent coverage for the 5-fluoro-4-methyl regioisomer within the same ICRAC patent family suggests that the 3-fluoro-5-methyl geometry is the structurally preferred pharmacophore within this IP space [1] [2].

ICRAC inhibitor Patent evidence Scaffold validation

Procurement-Driven Application Scenarios for 3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide


ICRAC Channel Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams exploring calcium-release activated calcium (CRAC) channel inhibitors can utilize this compound as a key building block or reference standard for structure-activity relationship (SAR) studies around the Grünenthal pyridinyl-pyrazolyl carboxamide scaffold [1]. The 3-fluoro-5-methyl substitution pattern is explicitly covered by the ICRAC patent family, providing a defensible starting point for generating novel analogs with potentially differentiated IP. Its commercial availability at 98% purity reduces upfront purification requirements before in vitro IC50 determination in calcium flux assays.

Fluorinated Heterocyclic Building Block for Parallel Synthesis Libraries

The compound's balanced physicochemical profile (clogP = 2.50, TPSA = 69.81 Ų, MW = 234.23) [2] makes it an attractive core scaffold for constructing focused screening libraries via amide bond diversification or pyrazole N-functionalization. It complies with Lipinski's Rule of Five, positioning it within oral drug-like chemical space [2]. Researchers can leverage this building block for high-throughput parallel synthesis of analogs targeting kinases, GPCRs, or epigenetic proteins that accommodate the pyrazole-carboxamide pharmacophore.

Regiochemical Reference Standard for Fluorinated Pyridine Carboxamide Characterization

Analytical chemistry groups requiring a well-characterized 3-fluoro-5-methyl pyridine-2-carboxamide regioisomer can procure this compound as a chromatographic or spectroscopic reference standard. The unambiguous InChIKey (YJERFOLJSKVCQD-UHFFFAOYSA-N) [3] and commercial availability at 98% purity facilitate its use in HPLC method development, LC-MS identification, and NMR spectral library construction for distinguishing it from the 5-fluoro-4-methyl or other regioisomeric impurities.

Kinase Inhibitor Scaffold Hopping and PIM Kinase Probe Development

The pyridine-2-carboxamide core is a recognized hinge-binding motif for kinase inhibitors, including PIM kinase inhibitors such as PIM447 [4]. The target compound's 1-methylpyrazol-4-yl amide substituent offers a vector for exploring solvent-exposed region interactions. Procurement of this specific fluoro-methyl regioisomer enables scaffold-hopping experiments that assess how 3-fluoro substitution affects kinase selectivity profiles compared to the more common 5-fluoro or difluoro-substituted picolinamide analogs described in the PIM inhibitor patent literature [4].

Quote Request

Request a Quote for 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.